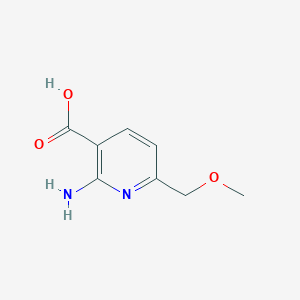

2-Amino-6-methoxymethylnicotinic acid

Description

2-Amino-6-methoxymethylnicotinic acid is a nicotinic acid derivative characterized by an amino group at position 2, a methoxymethyl substituent at position 6, and a carboxylic acid group at position 3 of the pyridine ring. These compounds are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2-amino-6-(methoxymethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3/c1-13-4-5-2-3-6(8(11)12)7(9)10-5/h2-3H,4H2,1H3,(H2,9,10)(H,11,12) |

InChI Key |

JKOIDZWCYZVKTN-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC(=C(C=C1)C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties of 2-amino-6-methoxymethylnicotinic acid and related compounds:

Stability and Toxicity

- 6-Methoxynicotinic acid is stable under recommended storage conditions but may decompose at high temperatures.

- 2-Amino-6-methylnicotinic acid has hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), requiring P261/P305+P351+P338 precautions .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-6-methoxymethylnicotinic acid, and how can reaction conditions be optimized?

The synthesis of 2-Amino-6-methoxymethylnicotinic acid can be adapted from methods used for structurally similar nicotinic acid derivatives. A common approach involves:

- Carboxylation : Reacting a precursor pyridine derivative (e.g., 2-amino-6-methoxymethylpyridine) with a carboxylating agent under controlled conditions.

- Solvent Selection : Use polar aprotic solvents like tetrahydrofuran (THF) or methanol, often with sodium methoxide as a base, to facilitate nucleophilic substitution or carboxylation reactions .

- Temperature Control : Low temperatures (e.g., 0–5°C) are critical to minimize side reactions and improve yield.

- Purification : Acidification followed by extraction and recrystallization ensures high purity.

Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents to account for steric hindrance from the methoxymethyl group.

Q. What analytical techniques are most effective for characterizing 2-Amino-6-methoxymethylnicotinic acid?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., methoxymethyl and amino groups). Compare chemical shifts to PubChem data for analogous compounds .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (e.g., SUPELCOSIL™) with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~182.18 g/mol based on similar derivatives) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters for aerosolized particles) and chemical-resistant gloves (e.g., nitrile) .

- Ventilation : Use fume hoods to prevent inhalation exposure, as structural analogs may have carcinogenic components at >0.1% concentration .

- Waste Disposal : Classify as hazardous waste if toxicity data are inconclusive; consult local regulations for incineration or chemical treatment .

Advanced Research Questions

Q. How do electronic and steric effects of the methoxymethyl and amino groups influence reactivity?

The methoxymethyl group (-OCHCH) is electron-donating, enhancing nucleophilicity at the pyridine ring’s ortho and para positions. However, steric bulk may hinder reactions at the 6-position. The amino group (-NH) participates in hydrogen bonding and can act as a directing group in electrophilic substitutions. Example : In coupling reactions, the amino group facilitates Pd-catalyzed cross-coupling, while the methoxymethyl group may require protection (e.g., silylation) to prevent undesired side reactions .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Data Cross-Referencing : Compare toxicity classifications from multiple agencies (e.g., NTP, IARC). For example, notes carcinogenicity classifications for similar compounds but lacks direct data for 2-Amino-6-methoxymethylnicotinic acid.

- In Silico Modeling : Use tools like QSAR (Quantitative Structure-Activity Relationship) to predict acute toxicity (e.g., LD) based on structural analogs .

- Empirical Testing : Conduct Ames tests for mutagenicity and OECD Guideline 403 assays for acute inhalation toxicity .

Q. What strategies optimize stability during long-term storage?

- Storage Conditions : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis .

- Compatibility Testing : Avoid contact with strong acids/bases or metals (e.g., aluminum), which may catalyze degradation .

- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to track degradation products .

Q. How does this compound interact with biological macromolecules compared to its analogs?

Mechanistic Insight : The amino group enhances binding to enzymes (e.g., kinases), while the methoxymethyl group improves membrane permeability .

Q. What advanced methodologies elucidate reaction mechanisms involving this compound?

- Isotopic Labeling : Use -labeled amino groups to track substitution pathways via - HMBC NMR .

- Computational Chemistry : Density Functional Theory (DFT) calculates activation energies for proposed mechanisms (e.g., nucleophilic aromatic substitution) .

- Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.